molecular formula C14H17ClFN3 B1402618 3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride CAS No. 1361115-93-6

3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride

Cat. No. B1402618
M. Wt: 281.75 g/mol
InChI Key: UXOYRPSPKMTJIB-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride” is a derivative of α-PPP, characterized by the addition of a fluorine group at the 3 position of the phenyl ring . The physiological and toxicological properties of this compound are not known .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of “3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride” is characterized by a pyrrolidine ring attached to a phenyl ring with a fluorine atom at the 4th position . The compound has a molecular weight of 201.67 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride” are not available, similar compounds have been reported to undergo various reactions. For instance, one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .


Physical And Chemical Properties Analysis

The compound “3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride” is an off-white solid . It has a molecular weight of 201.67 .

Scientific Research Applications

Cancer Research Applications

  • Pyrazoline derivatives, similar in structure to the compound , have shown potential as Aurora kinase inhibitors , suggesting applications in cancer treatment. Aurora kinases are essential for cell division, and their inhibition can suppress tumor growth (ロバート ヘンリー,ジェームズ, 2006).
  • Another study synthesized a series of pyrazolines to evaluate their anticholinesterase effects , which are significant for treating neurodegenerative disorders. This highlights the compound's potential utility in developing treatments for diseases like Alzheimer's (M. Altıntop, 2020).
  • Compounds with a fluorine substitution, similar to the one , have been explored for their anti-lung cancer activity , indicating the compound's relevance in oncological research (A. G. Hammam et al., 2005).

Neurological Research Applications

  • A related compound, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide , was synthesized for use as a PET radiotracer for studying CB1 cannabinoid receptors in the brain. This underscores the potential use of the compound for imaging and studying neurological receptors (†. R. Katoch-Rouse, A. Horti, 2003).

Pharmacological Research Applications

  • Allosteric modulation of the cannabinoid CB1 receptor by novel compounds indicates the potential for the compound to be used in studying receptor dynamics and drug interactions, given its structural similarity (Martin R. Price et al., 2005).

Antimicrobial and Antifungal Research

  • Pyrazoline derivatives have also been explored for their antimicrobial and antifungal activities , suggesting potential applications in the development of new antibiotics and antifungal agents. This indicates that similar compounds, including the one , could be valuable in this area of research (O. Prakash et al., 2011).

properties

IUPAC Name

3-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3.ClH/c15-12-5-1-3-10(7-12)13-9-17-18-14(13)11-4-2-6-16-8-11;/h1,3,5,7,9,11,16H,2,4,6,8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOYRPSPKMTJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
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3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 3
3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 4
3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 5
3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Reactant of Route 6
3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride

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